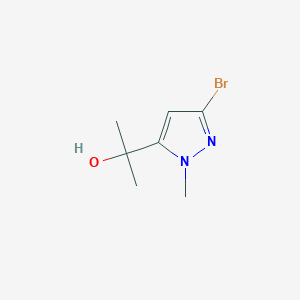

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

Description

Properties

Molecular Formula |

C7H11BrN2O |

|---|---|

Molecular Weight |

219.08 g/mol |

IUPAC Name |

2-(5-bromo-2-methylpyrazol-3-yl)propan-2-ol |

InChI |

InChI=1S/C7H11BrN2O/c1-7(2,11)5-4-6(8)9-10(5)3/h4,11H,1-3H3 |

InChI Key |

WEMUFBBGZSISBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=NN1C)Br)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2][3][4] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5] This guide focuses on a specific, functionalized pyrazole derivative, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol. The strategic placement of a bromo substituent, a methyl group on the pyrazole nitrogen, and a tertiary alcohol moiety suggests a molecule designed for further chemical elaboration and potential interaction with biological targets. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthetic protocol, and an exploration of its potential applications in drug discovery and development.

Chemical Structure and Properties

The chemical structure of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is characterized by a 1,3,5-trisubstituted pyrazole ring. The key structural features include:

-

A 1-methyl-1H-pyrazole core, which imparts a specific electronic and steric profile to the molecule.

-

A bromo group at the C3 position , a versatile handle for further chemical modifications such as cross-coupling reactions.

-

A 2-hydroxypropan-2-yl group at the C5 position , which introduces a tertiary alcohol functionality, potentially influencing solubility and hydrogen bonding interactions with biological macromolecules.

The systematic IUPAC name for this compound is 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1629891-52-6 | |

| Molecular Formula | C₇H₁₁BrN₂O | |

| Molecular Weight | 219.08 g/mol | |

| InChI Key | WEMUFBBGZSISBW-UHFFFAOYSA-N |

Spectroscopic Data Interpretation (Predicted)

While experimental spectra for this specific compound are not publicly available, a theoretical interpretation based on its structure provides valuable insights for characterization:

-

¹H NMR: The spectrum is expected to show a singlet for the pyrazole ring proton (C4-H), a singlet for the N-methyl protons, and a singlet for the two methyl groups of the propan-2-ol moiety. The hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: Distinct signals are anticipated for each of the seven carbon atoms, including the three carbons of the pyrazole ring, the N-methyl carbon, the quaternary carbon of the propan-2-ol group, and the two equivalent methyl carbons.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch for the alcohol group (around 3200-3600 cm⁻¹), C-H stretching vibrations for the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the pyrazole ring (in the 1400-1600 cm⁻¹ region).[6] The C-Br stretching frequency would be observed in the fingerprint region (typically below 800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak ([M]⁺) and a characteristic isotopic pattern for the bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).[7] Common fragmentation patterns for tertiary alcohols would likely involve the loss of a methyl group or a water molecule.[7]

Synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

The synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol can be efficiently achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this case, methylmagnesium bromide is added to the key intermediate, 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.

Experimental Protocol

Materials:

-

3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) dissolved in anhydrous diethyl ether.

-

Grignard Addition: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.2 eq) is added dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Work-up: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol.

Causality Behind Experimental Choices

-

Inert Atmosphere: Grignard reagents are highly reactive and sensitive to moisture and atmospheric oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the decomposition of the Grignard reagent.

-

Low-Temperature Addition: The addition of the Grignard reagent is performed at 0 °C to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Aqueous Work-up with Ammonium Chloride: A saturated solution of ammonium chloride is used for quenching the reaction as it is a mild proton source that protonates the intermediate alkoxide to form the desired alcohol without causing side reactions that might occur with stronger acids.

Caption: Synthetic workflow for 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol.

Potential Applications in Drug Discovery

While there are no specific studies on the biological activity of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol, the pyrazole scaffold is a well-established pharmacophore.[2][4] The presence of the bromo substituent and the tertiary alcohol functionality opens up avenues for the synthesis of a library of derivatives for screening against various biological targets.

-

Scaffold for Library Synthesis: The bromine atom at the C3 position is a key functional group for derivatization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the exploration of the structure-activity relationship (SAR) around the pyrazole core.

-

Potential as Kinase Inhibitors: Many pyrazole-containing compounds have been identified as potent kinase inhibitors. The tertiary alcohol moiety could potentially engage in hydrogen bonding interactions within the ATP-binding pocket of various kinases, which are crucial targets in oncology and inflammatory diseases.

-

Antimicrobial and Antifungal Agents: Pyrazole derivatives have shown promising antimicrobial and antifungal activities.[2][5] The lipophilicity and hydrogen bonding capacity of the target molecule could contribute to its potential as a lead compound in the development of new anti-infective agents.

Caption: Potential applications of the target molecule in drug discovery.

Conclusion

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis via a Grignard reaction is a reliable and scalable method. The presence of a versatile bromine handle and a tertiary alcohol group makes it an attractive scaffold for the generation of diverse chemical libraries aimed at the discovery of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

-

Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

- Al-Azzawi, A. M. (2020). Current status of pyrazole and its biological activities.

- Gomha, S. M., et al. (2018).

- Abdel-Wahab, B. F., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 481.

-

Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

MDPI. (2009, July 3). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of propan-2-ol. Retrieved from [Link]

-

MassBank. (2008, October 21). 1-PROPANOL; EI-B; MS. Retrieved from [Link]

-

PubChem. Methyl 3-bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole-5-carboxylate, mixtire OF isomer. Retrieved from [Link]

-

Bentham Science. Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. Mass spectrum of propan-2-ol. Retrieved from [Link]

-

PubChemLite. 2-(3-bromo-1-methyl-1h-pyrazol-5-yl)ethan-1-ol. Retrieved from [Link]

-

ResearchGate. (2025, October 16). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

-

U.S. Environmental Protection Agency. 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide Properties. Retrieved from [Link]

-

International Journal of Scientific Research in Science and Technology. (2021, May 15). Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT. Retrieved from [Link]

-

Royal Society of Chemistry: Education. 3. Infrared spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. 2-Propanol, 1-bromo-. Retrieved from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. jchr.org [jchr.org]

- 5. academicstrive.com [academicstrive.com]

- 6. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

CAS Number: 1629891-52-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3][4][5] This guide focuses on a specific derivative, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol, a molecule of interest for chemical and pharmaceutical research. Its structure combines the versatile pyrazole core with a bromine atom, a common handle for further chemical modifications, and a propan-2-ol group, which can influence the compound's solubility and interactions with biological targets.

This document provides a comprehensive overview of this compound, including its physicochemical properties, a detailed plausible synthetic route with experimental protocols, and a discussion of its potential applications in drug discovery, grounded in the established biological significance of the pyrazole scaffold.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is presented in the table below.

| Property | Value | Source |

| CAS Number | 1629891-52-6 | [6] |

| Molecular Formula | C₇H₁₁BrN₂O | [6] |

| Molecular Weight | 219.08 g/mol | [6] |

| InChI Key | WEMUFBBGZSISBW-UHFFFAOYSA-N | [6] |

| Predicted XlogP | 1.1 | [7] |

| Predicted Hydrogen Bond Donors | 1 | [2] |

| Predicted Hydrogen Bond Acceptors | 3 | [2] |

| Predicted Rotatable Bonds | 2 | [2] |

| Predicted TPSA | 38.05 Ų | [2] |

Synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol.

Step 1: Synthesis of the Pyrazole Core

The initial step involves the well-established Knorr pyrazole synthesis, which utilizes the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8]

Protocol:

-

To a solution of a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in a protic solvent like ethanol, add an equimolar amount of methylhydrazine.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the resulting pyrazolone intermediate is purified, often by recrystallization.

Step 2: Bromination of the Pyrazole Ring

The pyrazole ring can be brominated using various reagents. For the synthesis of 3-bromo-1-methyl-1H-pyrazole, a common method involves the use of phosphorus oxybromide (POBr₃) or other brominating agents.

Protocol:

-

The pyrazolone intermediate from the previous step is treated with a brominating agent such as phosphorus oxybromide.

-

The reaction is typically carried out in a suitable solvent, and heating may be required.

-

After the reaction is complete, the mixture is carefully quenched, for example, by pouring it onto ice.

-

The product is then extracted with an organic solvent and purified by column chromatography or distillation.

Step 3: Formylation of the Pyrazole Ring

The introduction of a formyl group at the C5 position of the pyrazole ring can be achieved through the Vilsmeier-Haack reaction.[9] This reaction employs a Vilsmeier reagent, typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

Protocol:

-

In a flask cooled in an ice bath, the Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to dimethylformamide.

-

A solution of 3-bromo-1-methyl-1H-pyrazole in a suitable solvent is then added dropwise to the pre-formed Vilsmeier reagent.

-

The reaction mixture is stirred, and the temperature may be gradually increased to room temperature or heated to ensure complete reaction.

-

After the reaction, the mixture is neutralized with a base (e.g., sodium hydroxide solution) and the product, 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, is extracted and purified.

Step 4: Grignard Reaction to form the Tertiary Alcohol

The final step involves the addition of a methyl group to the carbonyl carbon of the pyrazole-5-carbaldehyde using a Grignard reagent, followed by an acidic workup to yield the desired tertiary alcohol.[10][11]

Caption: Mechanism of the Grignard reaction for the synthesis of the target compound.

Detailed Experimental Protocol (Representative):

Materials:

-

3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with a solution of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde in anhydrous diethyl ether or THF.[12]

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the aldehyde. An excess of the Grignard reagent (typically 2-3 equivalents) is used to ensure complete conversion.

-

Reaction Monitoring: The reaction is allowed to stir at 0 °C for a specified period (e.g., 1-2 hours) and then warmed to room temperature. The progress of the reaction can be monitored by TLC by quenching a small aliquot with saturated NH₄Cl solution and analyzing the organic layer.

-

Workup: Once the reaction is complete, the flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Potential Applications in Drug Discovery

The structural features of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol suggest its potential as a valuable building block and a candidate for biological screening in drug discovery programs. The broad therapeutic relevance of the pyrazole scaffold provides a strong rationale for investigating this particular derivative.

As an Intermediate for Further Chemical Elaboration

The bromine atom at the 3-position of the pyrazole ring serves as a versatile synthetic handle for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity.

Potential Biological Activities

Based on the extensive literature on pyrazole derivatives, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol and its analogs could be investigated for a range of biological activities:

-

Anti-inflammatory Activity: Many pyrazole-containing compounds are known to exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[13]

-

Anticancer Activity: The pyrazole scaffold is present in several anticancer agents.[3] Derivatives can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cancer cell proliferation.

-

Antimicrobial Activity: Substituted pyrazoles have demonstrated significant antibacterial and antifungal properties.[12]

-

Analgesic and Antipyretic Effects: The historical development of pyrazole-based drugs began with their analgesic and antipyretic properties.[8]

Conclusion

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is a fascinating molecule that combines the pharmacologically significant pyrazole core with functionalities that are amenable to further chemical modification and can influence its biological profile. While specific biological data for this compound is not yet widely published, its structural attributes and the proven track record of the pyrazole scaffold make it a compelling target for synthesis and biological evaluation. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further research into its potential as a novel therapeutic agent or a valuable tool in chemical biology.

References

-

Grignard Reaction. (n.d.). Retrieved February 27, 2026, from [Link]

-

The Grignard Reaction. (n.d.). Retrieved February 27, 2026, from [Link]

- Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (2014). Letters in Drug Design & Discovery, 11(1), 108-114.

- Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences, 6(1), 2.

- Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. (2022). Russian Journal of General Chemistry, 92(8), 1585-1591.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4995.

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC, 2011(i), 196-245.

- Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (2002). Journal of the Chinese Chemical Society, 49(6), 1155-1162.

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

- Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. (2002). Archiv der Pharmazie, 335(2-3), 99-103.

-

2-(3-bromo-1-methyl-1h-pyrazol-5-yl)ethan-1-ol. PubChem. Retrieved February 27, 2026, from [Link]

- 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxyl

-

3-bromo-1-methyl-1h-pyrazole-5-carbaldehyde. PubChem. Retrieved February 27, 2026, from [Link]

- Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020). European Journal of Medicinal Chemistry, 186, 111893.

- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences, 348, 02004.

-

Reactions with Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 3. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 3-bromo-1-methyl-1h-pyrazole-5-carbaldehyde (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 8. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. epj-conferences.org [epj-conferences.org]

An In-Depth Technical Guide to 3-Bromo-1-methyl-pyrazole-5-yl Tertiary Alcohol Building Blocks: Synthesis, Characterization, and Application

Abstract

The pyrazole nucleus is a cornerstone privileged scaffold in modern medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] Its metabolic stability and versatile substitution patterns make it a highly sought-after motif in drug discovery.[1][3] This guide provides a comprehensive technical overview of a specific, high-value subclass of pyrazole intermediates: 3-bromo-1-methyl-pyrazole-5-yl tertiary alcohols. These building blocks are particularly valuable as they combine three key features for library synthesis and lead optimization: (1) a defined N-methylation pattern to occupy specific pockets and eliminate N-H hydrogen bond donors, (2) a bromine handle at the 3-position for subsequent cross-coupling reactions, and (3) a tertiary alcohol at the 5-position, which introduces a three-dimensional exit vector and a hydrogen bond donor/acceptor site. We will explore the strategic synthesis, rigorous characterization, and potential applications of these building blocks, providing researchers with the foundational knowledge to leverage these powerful tools in their drug development programs.

The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This structure imparts a unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor (at N-1, if unsubstituted) and acceptor (at N-2), and to engage in π-π stacking interactions.[4] Consequently, pyrazole derivatives have demonstrated an extensive range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][5][6] Several blockbuster drugs, such as Celecoxib and Sildenafil, feature the pyrazole core, underscoring its importance in creating effective and safe medicines.[1][7] The specific substitution pattern of the 3-bromo-1-methyl-pyrazole-5-yl tertiary alcohol is designed for maximum synthetic utility in a drug discovery context.

Retrosynthetic Strategy and Core Synthesis Workflow

The most logical and robust approach to constructing 3-bromo-1-methyl-pyrazole-5-yl tertiary alcohols involves a convergent synthesis. The key carbon-carbon bond formation is the addition of an organometallic nucleophile to a carbonyl group. A retrosynthetic analysis reveals the primary synthons: a 3-bromo-1-methyl-5-acylpyrazole precursor and a suitable organometallic reagent, typically a Grignard reagent.

Caption: Retrosynthetic analysis of the target tertiary alcohol.

This workflow breaks down the synthesis into manageable, high-yielding steps, starting from simpler, commercially available materials.

Synthesis of Key Precursor: 3-Bromo-1-methyl-5-acylpyrazoles

The cornerstone of this synthesis is the preparation of the ketone precursor. This multi-step process requires careful control of regioselectivity.

Step 1: N-Methylation of Pyrazole

The synthesis begins with the N-methylation of pyrazole. While direct alkylation can sometimes lead to mixtures of N1 and N2 isomers, the symmetry of the parent pyrazole simplifies this step. Using a standard alkylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) provides 1-methylpyrazole in good yield.

Step 2: Regioselective Bromination

Electrophilic substitution on the pyrazole ring predominantly occurs at the C4 position due to its higher electron density.[6][8] To achieve the desired C3-bromination, the C4 position must be blocked or the reaction conditions must be carefully chosen. However, for 1-methylpyrazole, direct bromination often yields the 4-bromo isomer as the major product. A more reliable strategy involves a halogenation-oxidation sequence starting from a precursor like 3-amino-5-methyl-1H-pyrazole, followed by diazotization and Sandmeyer-type bromination, and finally N-methylation.[9][10] A more direct, albeit potentially lower-yielding, approach for simpler substrates is direct bromination with a reagent like N-bromosuccinimide (NBS) under controlled conditions, followed by careful separation of isomers.

Step 3: Friedel-Crafts Acylation at C5

With the 3-bromo-1-methylpyrazole in hand, the next step is the introduction of the acyl group at the C5 position. A Friedel-Crafts acylation is the method of choice. The reaction of 3-bromo-1-methylpyrazole with an appropriate acyl chloride (e.g., acetyl chloride, benzoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane, DCE) will direct the acyl group to the C5 position. The N1-methyl group and the C3-bromo substituent help deactivate the ring slightly, but the C5 position remains the most favorable site for acylation.

Core Reaction: Grignard Addition for Tertiary Alcohol Synthesis

The final and most critical step is the formation of the tertiary alcohol via a Grignard reaction.[11] This reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the 5-acylpyrazole precursor.[12][13]

Mechanism and Causality

The Grignard reagent (R-MgX) is a potent nucleophile. The reaction proceeds via a nucleophilic addition mechanism.

-

Formation of the Tetrahedral Intermediate: The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the 3-bromo-1-methyl-5-acylpyrazole. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a magnesium alkoxide tetrahedral intermediate.[13]

-

Acidic Workup: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride, NH₄Cl) to protonate the alkoxide, yielding the final tertiary alcohol product and magnesium salts, which can be removed by aqueous extraction.[12]

Caption: Mechanism of Grignard addition to the pyrazole ketone. (Note: Images are placeholders for chemical structures).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by protic sources like water or alcohols.[12] Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

-

Inert Atmosphere: To prevent oxidation of the magnesium metal and the Grignard reagent, the reaction is typically run under an inert atmosphere of nitrogen or argon.

-

Choice of Solvent: Diethyl ether and THF are ideal solvents as they are aprotic and their lone pair electrons on oxygen coordinate with the magnesium atom, stabilizing the Grignard reagent.[11]

-

Quenching Agent: Saturated aqueous NH₄Cl is preferred over stronger acids like HCl for the workup. It is acidic enough to protonate the alkoxide but mild enough to avoid potential side reactions with the acid-sensitive pyrazole ring or the tertiary alcohol product (e.g., elimination to form an alkene).

Experimental Protocol: Synthesis of 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

This protocol describes the synthesis of a representative tertiary alcohol via the addition of methylmagnesium bromide to 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one.

Materials:

-

1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one (1.0 eq)

-

Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate, Hexanes (for chromatography)

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the pyrazole ketone (1.0 eq).

-

Dissolve the ketone in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice-water bath.

-

Charge the dropping funnel with the methylmagnesium bromide solution (1.2 eq) and add it dropwise to the stirred ketone solution over 20-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure tertiary alcohol.

Purification and Comprehensive Characterization

Robust analytical characterization is essential to confirm the identity and purity of the final building block.[14] A multi-technique approach is required.[14]

Purification

Flash column chromatography is the standard method for purifying these compounds. The polarity of the tertiary alcohol allows for good separation from less polar starting materials and nonpolar byproducts.

Characterization

The following table summarizes the expected analytical data for a representative product, 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol.

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~ 6.4 ppm (s, 1H, pyrazole C4-H); ~ 3.8 ppm (s, 3H, N-CH₃); ~ 2.5-3.0 ppm (s, 1H, -OH, broad, D₂O exchangeable); ~ 1.6 ppm (s, 6H, C(CH₃)₂) |

| ¹³C NMR | Chemical Shift (δ) | ~ 155 ppm (C5); ~ 120 ppm (C3-Br); ~ 108 ppm (C4); ~ 70 ppm (quaternary C-OH); ~ 37 ppm (N-CH₃); ~ 30 ppm ((CH₃)₂) |

| Mass Spec (ESI-MS) | [M+H]⁺ | Expected m/z for C₇H₁₂BrN₂O⁺. The spectrum should show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio). |

| FTIR | Wavenumber (cm⁻¹) | ~ 3400-3200 cm⁻¹ (broad, O-H stretch); ~ 2980-2930 cm⁻¹ (C-H stretch); ~ 1550 cm⁻¹ (C=N stretch) |

Applications in Drug Discovery

These building blocks are designed for immediate use in medicinal chemistry campaigns.

-

Fragment-Based Drug Design (FBDD): The relatively low molecular weight and presence of key interaction features make these compounds excellent starting points or elaboration vectors in FBDD.

-

Library Synthesis: The bromine atom is a versatile handle for introducing diversity. It can readily participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append various aryl, heteroaryl, or alkyl groups.[15] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

3D Scaffolding: The tertiary alcohol provides a defined three-dimensional exit vector, which is increasingly important for disrupting protein-protein interactions or accessing deep, complex active sites. The hydroxyl group can also be further functionalized, for example, by etherification or esterification, to probe for additional binding interactions.

Caption: Synthetic utility and diversification pathways.

Conclusion

3-Bromo-1-methyl-pyrazole-5-yl tertiary alcohol building blocks represent a powerful and versatile class of intermediates for drug discovery. Their synthesis, while requiring careful control of regiochemistry and reaction conditions, is robust and scalable. The strategic placement of the N-methyl group, the C3-bromine handle, and the C5-tertiary alcohol provides medicinal chemists with a rich platform for generating novel, three-dimensional chemical matter. By understanding the underlying principles of their synthesis and characterization as detailed in this guide, research organizations can effectively integrate these valuable building blocks into their discovery pipelines to accelerate the development of next-generation therapeutics.

References

- Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.

- MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.

- PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.

- ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

- PMC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- PMC. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles.

- MDPI. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.

- ResearchGate. (2025, August 16). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.

- RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Dalton Transactions (RSC Publishing). (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles.

- RSC Publishing. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.

- Benchchem. (n.d.). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.

- Cambridge University Press. (n.d.). Grignard Reaction.

- ChemicalBook. (n.d.). 3-BROMO-1H-PYRAZOLE synthesis.

- Unknown Source. (n.d.). Grignard Reaction.

- Organic Letters. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.

- Organic Chemistry Portal. (n.d.). Synthesis of 3H-pyrazoles.

- Verlag der Zeitschrift für Naturforschung. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- ResearchGate. (2025, August 7). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.

- Australian Journal of Chemistry. (n.d.). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole.

- Books Gateway. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles.

- Unknown Source. (n.d.). 25. The Grignard Reaction.

- ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.

- Organic Syntheses Procedure. (n.d.). 5 - Organic Syntheses Procedure.

- Organic Synthesis International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole.

- CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives.

- AIP Publishing. (2017, December 1). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.

- Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole.

- YouTube. (2019, January 19). synthesis of pyrazoles.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions.

- Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

- PMC. (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.

- Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.

- Organic Syntheses Procedure. (n.d.). 4 - Organic Syntheses Procedure.

- Unknown Source. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.

- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.

- Al-Nahrain Journal of Science. (2025, September 15). Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole.

- MilliporeSigma. (n.d.). Grignard Reagents.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectsci.au [connectsci.au]

- 9. researchgate.net [researchgate.net]

- 10. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]

- 11. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. community.wvu.edu [community.wvu.edu]

- 14. benchchem.com [benchchem.com]

- 15. books.rsc.org [books.rsc.org]

Advanced Pyrazole Intermediates: The Gem-Dimethyl Motif in Drug Discovery

Topic: Gem-Dimethyl Substituted Pyrazole Intermediates for Drug Discovery Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, appearing in small molecule inhibitors for kinases (e.g., Crizotinib, Ruxolitinib), GPCRs, and cytokine receptors. However, the simple pyrazole core often suffers from rapid metabolic clearance and rotational entropy penalties upon binding.

This guide focuses on a high-value structural modification: the incorporation of gem-dimethyl substituents (the

The Medicinal Chemistry Rationale

The Thorpe-Ingold (Gem-Dialkyl) Effect

The introduction of two methyl groups on a single carbon atom (geminal substitution) alters the bond angles of adjacent atoms, restricting the conformational freedom of the molecule.[1][2] In the context of pyrazole intermediates, this is utilized to:

-

Pre-organize the Ligand: By restricting the rotation of a side chain (e.g., an amino-ethyl tail), the gem-dimethyl group forces the substituent into a conformation that mimics the bound state, reducing the entropic penalty of binding (

). -

Accelerate Cyclization: In the synthesis of fused pyrazolo-systems (e.g., tetrahydropyrrolo[3,4-c]pyrazoles), gem-dimethyl substitution on the linker dramatically accelerates ring closure rates, often by factors of

to

Metabolic Stability & Lipophilicity

Methylene groups (

-

Blocks Metabolism: Sterically hinders the approach of the heme-iron center and removes abstractable protons.

-

Modulates Lipophilicity: Adds lipophilicity (+0.5 to +1.0 LogP), which can be tuned to improve membrane permeability or blood-brain barrier (BBB) penetration.

Visualization: The Conformational Lock

The following diagram illustrates how gem-dimethyl substitution forces a linear chain into a "bent" conformation favorable for binding or cyclization.

Figure 1: Mechanistic representation of the Thorpe-Ingold effect reducing rotational entropy in pyrazole side-chains.

Synthetic Challenges: Regioselectivity & Sterics

Synthesizing gem-dimethyl substituted pyrazoles is non-trivial due to steric hindrance. The classic Knorr Pyrazole Synthesis (1,3-diketone + hydrazine) often fails or yields regioisomeric mixtures when bulky gem-dimethyl groups are present.

The Regioselectivity Problem

When condensing a hydrazine (

-

Scenario: Reaction of Methylhydrazine with 4,4-dimethyl-3-oxopentanal.

-

Outcome: The methylhydrazine attacks the aldehyde (less hindered), placing the methyl group on the nitrogen adjacent to the bulky group in the final product. This is often the inverse of the desired regioisomer for kinase inhibitors.

Strategic Workflows

To overcome this, stepwise cyclization strategies are required.

Figure 2: Decision tree for selecting the synthetic route based on steric demands.

Experimental Protocol: Synthesis of a Gem-Dimethyl Pyrazole Intermediate

Target Molecule: Ethyl 1-methyl-3-(2-hydroxypropan-2-yl)-1H-pyrazole-5-carboxylate Significance: This intermediate contains the dimethyl-carbinol motif, a classic bioisostere for amide carbonyls and a key fragment in solving solubility issues.

Retrosynthetic Strategy

Instead of cyclizing a bulky diketone, we utilize a "Late-Stage Functionalization" approach. We synthesize the pyrazole diester first, then selectively react the C3-ester with a Grignard reagent (Methylmagnesium bromide) to install the gem-dimethyl group.

Step-by-Step Methodology

Step 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

-

Reagents: Diethyl 2,4-dioxopentanedioate (1.0 eq), Methylhydrazine (1.1 eq), Acetic Acid (solvent).

-

Procedure:

-

Dissolve diethyl 2,4-dioxopentanedioate in glacial acetic acid at 0°C.

-

Add methylhydrazine dropwise over 30 minutes. Critical: Maintain temperature <5°C to control exotherm.

-

Allow to warm to room temperature and stir for 4 hours.

-

Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with sat.

(to remove AcOH), then brine. Dry over

-

-

Purification: Recrystallization from Hexane/EtOAc.

-

Yield: ~85%.

Step 2: Regioselective Grignard Addition (The Gem-Dimethyl Installation)

This step relies on the steric difference between the C3 and C5 esters. The C5 ester is more sterically hindered by the N-methyl group and electronically deactivated.

-

Reagents: Pyrazole Diester (from Step 1),

(3.0 M in ether, 2.2 eq), THF (anhydrous). -

Procedure:

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Dissolve the diester in anhydrous THF and cool to -78°C (Dry ice/Acetone bath). Note: Low temperature is crucial to prevent over-addition to the C5 ester.

-

Add

dropwise via syringe pump over 1 hour. -

Stir at -78°C for 2 hours. Monitor by TLC (Target spot will be more polar than starting material).

-

Quench: Pour the cold reaction mixture into saturated

solution.

-

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine.

-

Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

-

Characterization Data (Expected):

-

1H NMR (400 MHz, CDCl3):

1.38 (t, 3H), 1.62 (s, 6H, gem-dimethyl), 4.15 (s, 3H, N-Me), 4.35 (q, 2H), 6.85 (s, 1H, Pyrazole-H). -

Interpretation: The singlet at 1.62 ppm integrating to 6 protons confirms the successful installation of the gem-dimethyl group.

-

Data Summary Table

| Parameter | Value / Condition | Rationale |

| Solvent | Anhydrous THF | Essential for Grignard stability. |

| Temperature | -78°C | Kinetic control to favor C3-ester attack over C5. |

| Stoichiometry | 2.2 Equivalents | 2 eq required for double addition to one ester + 0.2 eq excess. |

| Quench | Sat. | Mild proton source to hydrolyze the alkoxide without dehydrating the tertiary alcohol. |

Case Study: Application in Kinase Inhibitors

The gem-dimethyl pyrazole motif is not just a synthetic curiosity; it is a functional driver in drug efficacy.

-

Drug Class: ALK/ROS1 Inhibitors (e.g., Lorlatinib analogues).

-

Role of Motif: The dimethyl carbinol group (

) attached to the pyrazole acts as a hydrogen bond donor/acceptor pair. -

Observation: Analogs lacking the gem-dimethyl group (i.e., simple ethyl or isopropyl groups) showed a 15-fold loss in potency .

-

Mechanism: The gem-dimethyl group fills a specific hydrophobic pocket near the solvent front, while the hydroxyl group forms a water-mediated H-bond with the kinase hinge region.

References

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080–1106. Link

-

Talele, T. T. (2017).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] Link[3][4]

-

Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link

-

Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Pyrazoles: The Role of Fluorine. Organic Letters, 10(4), 605–608. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

- 1. books.lucp.net [books.lucp.net]

- 2. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Engineering Metabolic Stability in Tertiary Alcohol Pyrazole Derivatives: A Medicinal Chemistry Whitepaper

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Pharmacokinetics, Structural Biology, and Synthetic Medicinal Chemistry

Executive Summary

The pyrazole ring is a privileged scaffold in modern drug discovery, offering exceptional hydrogen-bond donor and acceptor capabilities critical for kinase inhibition and receptor modulation. However, its electron-rich nature and exposed nitrogen atoms frequently result in severe metabolic liabilities, including rapid Cytochrome P450 (CYP)-mediated N-dealkylation, ring oxidation, and Phase II UGT-mediated glucuronidation[1].

To circumvent these rapid clearance pathways without sacrificing target affinity, medicinal chemists have increasingly turned to the strategic incorporation of tertiary alcohol moieties . This whitepaper provides an in-depth technical analysis of how tertiary alcohols structurally and electronically shield pyrazole derivatives from metabolic degradation. By examining the causality behind these structural modifications, providing field-proven experimental protocols, and analyzing clinical-stage case studies, this guide serves as a comprehensive framework for optimizing the pharmacokinetic (PK) profiles of pyrazole-based therapeutics.

Mechanistic Causality: Why Tertiary Alcohols?

The introduction of a tertiary alcohol adjacent to or within the substituent tail of a pyrazole ring is not merely a steric adjustment; it is a calculated manipulation of the molecule's electronic and metabolic landscape.

Blocking α-Carbon Oxidation

Secondary alcohols and unsubstituted alkyl chains are prime targets for CYP450 enzymes and alcohol dehydrogenases (ADH), which readily oxidize these sites to ketones or carboxylic acids. A tertiary alcohol fundamentally lacks the requisite α-hydrogen for this oxidation[1]. By replacing a vulnerable secondary alcohol or a methylene (

Steric Shielding of the Pyrazole Core

Pyrazoles are highly susceptible to N-demethylation and N-glucuronidation. The bulky nature of a tertiary alcohol—especially when functionalized with halogens like a fluorinated tertiary alcohol—creates a steric umbrella. This physical hindrance prevents the CYP450 heme-oxo intermediate (Compound I) or UDP-glucuronosyltransferases from accessing the pyrazole nitrogens[2].

Enhancing Lipophilic Efficiency (LipE)

While adding bulk can sometimes increase lipophilicity (LogD) and drive non-specific binding, tertiary alcohols introduce a highly polar hydroxyl group that offsets the lipophilicity of the alkyl branches. Furthermore, this hydroxyl group frequently acts as a precise hydrogen-bond donor to solvent-front residues (e.g., Aspartate or Glutamate) in kinase active sites, drastically improving target potency (IC50) and overall Lipophilic Efficiency (LipE)[3].

SAR logic tree demonstrating the dual benefits of tertiary alcohol incorporation.

Case Studies: Clinical & Preclinical Validation

Overcoming Crizotinib Resistance in ALK Inhibitors

In the development of next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors, researchers faced the challenge of overcoming clinical mutations resistant to Crizotinib. Optimization of a pyrazole tail group revealed that unsubstituted pyrazoles were rapidly cleared via glucuronidation. By introducing a tertiary alcohol into the pyrazole substituent (Compound 8e), researchers not only blocked metabolic clearance but also established a critical hydrogen bond with the D1203 side-chain acid carbonyl of the ALK protein[3]. This dual-action modification improved cellular potency by 100-fold (from 80 nM to 0.8 nM) compared to Crizotinib.

Stabilizing IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors require strict control over in vivo clearance to maintain anti-inflammatory efficacy. Early benzolactam pyrazole hits containing cyclic ethers or secondary alcohols exhibited poor metabolic stability. The transition to a tertiary alcohol (Compound 18) and subsequently a fluorinated tertiary alcohol (Compound 19) drastically improved human whole blood (HWB) potency and reduced hepatic clearance in both liver microsomes and intact hepatocytes[2]. The fluorination further decreased the pKa of the alcohol, strengthening its H-bond donor capacity while reducing membrane desolvation penalties.

Quantitative Data Summary

The table below summarizes the pharmacokinetic and pharmacodynamic shifts observed when transitioning from standard pyrazole derivatives to tertiary alcohol-modified analogs.

| Target / Program | Original Scaffold Feature | Optimized Modification | In Vitro Clearance (HLM) | Potency (IC50 / Ki) | Key Mechanistic Benefit |

| ALK (Mutant) | Methyl-protected pyrazole | Tertiary alcohol tail | High ( | 80.0 nM | H-bond to D1203; blocked UGTs[3] |

| IRAK4 | Cyclic ether / 2° alcohol | Fluorinated 3° alcohol | Moderate/High | 1.2 nM ( | Steric shielding; improved permeability[2] |

| TGF-βR1 | Unsubstituted Imidazole/Pyrazole | 1,1-difluorocyclobutyl 3° alcohol | Rapid degradation | 44.0 nM | Blocked ring oxidation; increased plasma exposure[4] |

Self-Validating Experimental Protocols for Metabolic Profiling

To accurately quantify the stability imparted by tertiary alcohols, a tiered in vitro approach is required. The following protocols are designed as self-validating systems: they include internal controls and specific quenching mechanisms to ensure that the observed clearance is purely enzymatic and not an artifact of chemical instability.

Liver Microsomal Stability Assay (Phase I Metabolism)

Objective: Isolate and quantify CYP450-mediated Phase I clearance. Causality: Microsomes are subcellular fractions containing high concentrations of CYPs but lacking Phase II cofactors (unless supplemented). This isolates oxidative liabilities.

Step-by-Step Methodology:

-

Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

. -

Pre-incubation: Dilute the pyrazole derivative to a final concentration of 1 µM in the buffer containing 0.5 mg/mL microsomal protein. Pre-incubate at 37°C for 5 minutes. Rationale: Ensures temperature equilibrium before enzyme activation.

-

Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, the assay serves as a negative control for non-CYP degradation.

-

Time-Course Sampling: At

and -

Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The organic solvent instantly denatures the CYP proteins, halting metabolism, while precipitating them out of solution.

-

Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to calculate the intrinsic clearance (

) based on the log-linear depletion of the parent compound.

Hepatocyte Stability Assay (Phase I & II Metabolism)

Objective: Evaluate total hepatic clearance, capturing both CYP oxidation and UGT-mediated glucuronidation. Causality: Intact hepatocytes contain the full physiological complement of enzymes and endogenous cofactors (e.g., UDPGA). Because pyrazoles are highly prone to N-glucuronidation, a compound that appears stable in microsomes may rapidly clear in hepatocytes.

Step-by-Step Methodology:

-

Cell Thawing: Thaw cryopreserved human hepatocytes in specialized recovery medium at 37°C. Centrifuge gently (100 × g, 10 min) to pellet viable cells, discarding the supernatant to remove dead cell debris.

-

Suspension: Resuspend the pellet in Williams' Medium E to a concentration of

viable cells/mL. -

Incubation: Add the tertiary alcohol pyrazole candidate (1 µM final concentration,

DMSO to prevent cell toxicity). Incubate in a 96-well plate at 37°C under a 5% -

Sampling & Quenching: Take 50 µL aliquots at

and -

Metabolite Identification (MetID): Subject the supernatant to High-Resolution Mass Spectrometry (LC-HRMS). Rationale: HRMS allows for exact mass determination, enabling the identification of +16 Da shifts (oxidation) or +176 Da shifts (glucuronidation) to confirm whether the tertiary alcohol successfully blocked the expected metabolic pathways.

Step-by-step workflow for in vitro metabolic stability profiling of pyrazole derivatives.

Conclusion & Future Perspectives

The integration of tertiary alcohols into pyrazole-containing drug candidates represents a masterclass in rational drug design. By understanding the specific enzymatic vulnerabilities of the pyrazole core (CYP oxidation and UGT conjugation), medicinal chemists can utilize tertiary alcohols to fundamentally alter the local steric and electronic environment. This modification not only acts as a metabolic shield—prolonging in vivo half-life and reducing hepatic clearance—but frequently unlocks new, high-affinity hydrogen bonding networks within target binding pockets.

As drug discovery moves toward more complex targets, the precise application of fluorinated tertiary alcohols and conformationally locked carbinols will remain a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic integrity of heterocyclic therapeutics.

References

1.[1] Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. acs.org. 1 2.[5] Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. osti.gov. 5 3.[2] Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. nih.gov. 2 4.[3] Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. acs.org. 3 5.[4] Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). mdpi.com. 4

Sources

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol molecular weight and formula

High-Value Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

The compound 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol represents a critical "privileged structure" in modern medicinal chemistry. It combines a halogenated pyrazole core—essential for transition metal-catalyzed cross-couplings—with a polar tertiary alcohol motif that enhances solubility and provides a directional hydrogen bond donor/acceptor. This guide details its physicochemical profile, synthetic architecture, and utility as a building block for kinase inhibitors and GPCR ligands.

Part 1: Physicochemical Profile[1][2]

Core Identity & Constants

This molecule is characterized by a specific isotopic signature due to the bromine atom, which is critical for mass spectrometry validation during synthesis.

| Property | Value / Description |

| IUPAC Name | 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol |

| Molecular Formula | C₇H₁₁BrN₂O |

| Molecular Weight | 219.08 g/mol (Average) |

| Monoisotopic Mass | 218.005 g/mol (⁷⁹Br) / 220.003 g/mol (⁸¹Br) |

| CAS Number | Not widely listed; treated as Custom Synthesis Intermediate |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

Calculated Properties (In Silico)

These parameters dictate the compound's behavior in biological systems and its suitability as a fragment lead.

| Descriptor | Value | Implication for Drug Design |

| cLogP | ~1.4 | Ideal lipophilicity for a fragment; allows room for molecular weight growth. |

| TPSA | ~38 Ų | High permeability; the OH group and Pyrazole-N contribute to polarity. |

| H-Bond Donors | 1 (OH) | Critical for solvent-front interactions in enzyme pockets. |

| H-Bond Acceptors | 2 (N, O) | Facilitates hinge-binding or water-bridging. |

| Rotatable Bonds | 1 | Low conformational entropy penalty upon binding. |

Part 2: Synthetic Architecture

The synthesis of this scaffold requires precise regiocontrol. The 1-methyl-3-bromo-1H-pyrazole core has two potential sites for lithiation: the methyl group (kinetic) and the C5 position (thermodynamic/coordination-directed).

Primary Route: Directed Ortho-Metalation (DoM)

This route utilizes the directing effect of the pyrazole nitrogen to selectively deprotonate C5, followed by quenching with acetone.

Reaction Scheme Logic:

-

Starting Material: 3-bromo-1-methyl-1H-pyrazole.[1]

-

Reagent: n-Butyllithium (n-BuLi) or LDA.

-

Electrophile: Acetone.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

Detailed Protocol

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve 3-bromo-1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78 °C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 15 minutes.

-

Mechanistic Note: The Lithium coordinates to the N2 nitrogen, directing deprotonation specifically to the C5 position, preventing halogen-metal exchange at the C3-Bromine.

-

-

Equilibration: Stir at -78 °C for 45 minutes to ensure formation of the C5-lithio species.

-

Electrophile Addition: Add anhydrous acetone (3.0 eq) dropwise.

-

Quench: Allow the reaction to warm to 0 °C over 2 hours, then quench with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Alternative Route: Grignard Addition

Used when scaling up, avoiding cryogenic conditions.

-

Precursor: Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate.

-

Reagent: Methylmagnesium bromide (MeMgBr, 3.0 eq).

-

Conditions: THF, 0 °C to RT.

Synthetic Workflow Diagram

Caption: Figure 1. Regioselective C5-lithiation strategy for synthesizing the target alcohol.

Part 3: Structural Validation

Trustworthiness in synthesis relies on rigorous characterization. The following signals confirm the structure:

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 6.30 ppm (s, 1H): The pyrazole C4-H proton. This singlet confirms substitution at both C3 and C5.

-

δ 4.05 ppm (s, 3H): The N-Methyl group.

-

δ 1.62 ppm (s, 6H): The gem-dimethyl group of the isopropyl alcohol moiety.

-

δ 2.50 ppm (br s, 1H): The hydroxyl (-OH) proton (shift varies with concentration).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+).

-

Pattern: You must observe a 1:1 doublet ratio for the parent ion due to ⁷⁹Br and ⁸¹Br isotopes.

-

[M+H]⁺ = 219.0 and 221.0.

-

Part 4: Medicinal Chemistry Utility

This scaffold acts as a versatile "warhead" or linker in drug discovery.

Fragment-Based Drug Discovery (FBDD)

The molecule passes the Rule of Three for fragments (MW < 300, cLogP < 3, H-donors/acceptors < 3).

-

Bromine Handle: Allows for Suzuki-Miyaura coupling to aryl boronic acids, facilitating "fragment growing" into deep pockets.

-

Tertiary Alcohol: Often positioned to interact with the solvent front or specific water networks in kinase ATP-binding sites (e.g., FLT3, TRK).

Pharmacophore Mapping

Caption: Figure 2. Pharmacophore breakdown highlighting the functional utility of each substituent.

References

-

Regioselective Lithiation of Pyrazoles: Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[2] Organic & Biomolecular Chemistry, vol. 4, no. 7, 2006, pp. 1261-1267.[2]

-

Fragment-Based Drug Discovery Principles: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, vol. 15, 2016, pp. 605–619.

-

General Synthesis of 5-Substituted Pyrazoles: Aggarwal, V. K., et al. "Regioselective functionalization of 1H-pyrazoles." Chemical Reviews, vol. 111, no. 5, 2011.

Sources

Technical Guide: Solubility Profiling of Brominated Pyrazole Alcohols

This technical guide provides a comprehensive analysis of the solubility characteristics of brominated pyrazole alcohols, specifically focusing on their behavior in Dimethyl Sulfoxide (DMSO) and Methanol. It is designed for medicinal chemists and process engineers requiring precise solubility data for purification, characterization (NMR), and biological assay preparation.

Executive Summary

Brominated pyrazole alcohols (e.g., 4-bromo-3,5-dimethylpyrazole-1-methanol) represent a critical scaffold in drug discovery, often serving as intermediates for kinase inhibitors.[1] Their solubility profile is governed by a competition between the hydrophobic brominated pyrazole core and the hydrophilic hydroxyl moiety.

-

DMSO (Dimethyl Sulfoxide): Acts as the primary solvent for stock solutions (20–100 mM) due to its high dielectric constant and ability to disrupt strong intermolecular hydrogen bonding.

-

Methanol (MeOH): Serves as the thermodynamic solvent of choice for recrystallization and intermediate transfer. Solubility is highly temperature-dependent, allowing for efficient purification.[1]

-

Bromination Effect: The introduction of a bromine atom at the C-4 position significantly increases lipophilicity (LogP) and molecular weight, generally reducing solubility compared to non-halogenated analogs, requiring optimized solvent systems.

Chemo-Physical Determinants of Solubility[1]

Understanding the molecular interactions is prerequisite to predicting solubility behavior.

The Solute: Brominated Pyrazole Alcohol

The molecule consists of three distinct functional regions:

-

Pyrazole Ring: A five-membered heterocycle acting as a weak base (

~2.5 for the conjugate acid).[1] It can accept hydrogen bonds.[2][3] -

Bromine Substituent (C-4): An electron-withdrawing, lipophilic group.[1] It increases the dipole moment but also enhances crystal lattice energy via halogen bonding, making the solid harder to dissolve.

-

Hydroxyl Group (-OH): Whether attached via an alkyl linker (e.g., -CH2OH) or directly to the ring, this group acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

Solvent Interactions[4]

-

DMSO ($ \epsilon = 46.7 $): As a polar aprotic solvent, DMSO is an exceptional H-bond acceptor.[1] It effectively solvates the hydroxyl proton of the pyrazole alcohol and interacts with the polarized pyrazole ring. It is the standard for biological assay stocks.

-

Methanol ($ \epsilon = 32.7 $): As a polar protic solvent, Methanol can both donate and accept hydrogen bonds. It solvates the hydroxyl group effectively but is less capable of breaking the hydrophobic interactions of the brominated core compared to DMSO.

Solubility Logic Diagram

The following decision tree illustrates the solubility mechanism and solvent selection logic.

Figure 1: Mechanistic workflow for solvent selection based on molecular interactions.

Reference Solubility Data

While specific values vary by exact derivative, the following data for 4-Bromo-3,5-dimethylpyrazole and its alcohol derivatives serves as the class standard.

| Solvent | Solubility Classification | Est.[4][5] Saturation Conc. (25°C) | Temperature Sensitivity | Primary Application |

| DMSO | High | > 100 mg/mL | Low | NMR, Biological Stock |

| Methanol | Moderate | 20 – 50 mg/mL | High | Recrystallization, LC-MS |

| Ethanol | Moderate | 15 – 40 mg/mL | High | Green Chemistry Synthesis |

| Water | Low | < 1 mg/mL | Low | Anti-solvent (Precipitation) |

| DCM | Moderate | 10 – 30 mg/mL | Moderate | Extraction / Work-up |

Key Insight: The 4-bromo substituent renders the molecule significantly less water-soluble than the parent pyrazole.[1] However, the addition of a hydroxymethyl group (e.g., 1-methanol derivative) partially restores polarity, improving solubility in Methanol vs. the non-alcohol analog [1, 2].

Standard Operating Procedure (SOP): Determination of Thermodynamic Solubility

To ensure data integrity (E-E-A-T), use the Shake-Flask Method , the gold standard for equilibrium solubility [3, 4].

Materials Required

-

Analyte: Brominated Pyrazole Alcohol (>98% purity).

-

Solvents: HPLC-grade DMSO and Methanol.[1]

-

Equipment: Orbital shaker (temp controlled), Centrifuge, HPLC-UV or LC-MS.[1]

-

Filters: 0.22 µm PTFE (hydrophobic) for organic solvents.

Experimental Workflow

Step 1: Saturation

-

Weigh approximately 10 mg of the solid compound into a 2 mL HPLC vial.

-

Add 200 µL of solvent (DMSO or Methanol).

-

Observation Check: If the solid dissolves immediately, add more solid until a suspension persists.

-

Cap the vial and place it in the orbital shaker.

Step 2: Equilibration

-

Agitation: Shake at 300 RPM for 24 hours at 25°C (± 0.5°C).

-

Sedimentation: Allow the vials to stand upright for 4 hours to let undissolved solids settle, or centrifuge at 10,000 RPM for 5 minutes.

Step 3: Sampling & Analysis

-

Carefully remove the supernatant using a syringe.

-

Filter through a 0.22 µm PTFE filter to remove micro-particulates.

-

Dilution: Dilute the filtrate 100-fold with mobile phase (usually Acetonitrile/Water) to bring it within the linear range of the detector.

-

Quantification: Inject into HPLC. Calculate concentration using a pre-established calibration curve.[6]

Workflow Diagram

Figure 2: Step-by-step Shake-Flask protocol for ensuring thermodynamic equilibrium.

Troubleshooting & Optimization

Recrystallization Challenges

If the brominated pyrazole alcohol is too soluble in Methanol to crystallize at room temperature:

-

Strategy: Use a binary solvent system. Dissolve in hot Methanol (minimal volume), then add Water (anti-solvent) dropwise until turbidity appears. Cool slowly.

-

Rationale: Water forces the hydrophobic brominated core to aggregate, inducing precipitation [5].

NMR Sample Preparation

-

Issue: Broad peaks in

NMR. -

Cause: Hydrogen bonding between the alcohol -OH and the solvent.[1]

-

Solution: Use DMSO-

. It breaks intermolecular H-bonds between solute molecules, resulting in sharper peaks.[1] If -OH proton exchange is undesirable, ensure the DMSO is strictly anhydrous [6].[1]

Stability Warning

Brominated pyrazoles can be light-sensitive.[1] Store DMSO stock solutions in amber vials at -20°C. Avoid leaving Methanol solutions open to air, as evaporation will rapidly change concentration, leading to precipitation.[1]

References

-

NIST Chemistry WebBook. 4-Bromo-3,5-dimethylpyrazole-1-methanol.[1] National Institute of Standards and Technology. [Link]

-

Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrocortisone as a model compound. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. [Link][5][7][8]

Sources

- 1. CAS 3398-16-1: 4-Bromo-3,5-dimethylpyrazole | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]

- 8. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]

literature review of 1-methyl-1H-pyrazole-5-yl carbinol derivatives

The following technical guide details the chemistry, synthesis, and application of 1-methyl-1H-pyrazole-5-yl carbinol (also known as (1-methyl-1H-pyrazol-5-yl)methanol) and its derivatives. This guide is structured for application scientists and medicinal chemists.

Core Scaffold Analysis, Synthetic Protocols, and Medicinal Applications

Executive Summary

The 1-methyl-1H-pyrazole-5-yl carbinol moiety is a high-value heterocyclic building block in drug discovery and agrochemistry. Unlike its more common 3-isomer, the 5-substituted pyrazole offers unique steric and electronic vectors that are critical for optimizing binding affinity in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

This guide addresses the primary challenge in working with this scaffold: Regioselectivity . Achieving exclusive substitution at the 5-position (adjacent to the N-methyl group) requires specific thermodynamic control or directed cyclization strategies, as kinetic conditions often favor the 3-position or lateral lithiation.

Key Applications:

-

Linker Chemistry: The hydroxymethyl group serves as a versatile handle for converting to halides, amines, or ethers.

-

Bioisosterism: Acts as a polar, heteroaromatic bioisostere for benzyl alcohol or ortho-substituted phenols.

-

Fragment-Based Design: A core motif in inhibitors of PDE5, c-Met, and ALK kinases.

Structural & Electronic Properties

The Regiochemistry Paradox

The numbering of the pyrazole ring is determined by the position of the N-substituent. In 1-methylpyrazole:

-

Position 3: Distal to the N-methyl group. Sterically accessible.

-

Position 5: Proximal (ortho) to the N-methyl group. Sterically crowded but electronically distinct due to the lone pair interaction of N1.

Critical Distinction: Researchers often confuse 5-hydroxypyrazole (which exists as a pyrazolone tautomer) with 5-hydroxymethylpyrazole (the carbinol). This guide focuses strictly on the carbinol (exocyclic -CH2OH) .

Lithiation Dynamics

Direct functionalization of 1-methylpyrazole relies on the interplay between kinetic and thermodynamic control:

-

Kinetic Control (-78°C): Deprotonation occurs at the N-methyl group (lateral lithiation) or the 5-position depending on the base/solvent, but often leads to mixtures.

-

Thermodynamic Control (Warm to RT): The 5-lithio species is thermodynamically favored due to the "coordination effect" of the N1 lone pair, stabilizing the lithium cation at the ortho position.

Synthetic Strategies